molecular formula C9H9N B7724291 1-Isocyano-2,3-dimethylbenzene CAS No. 2980-86-1

1-Isocyano-2,3-dimethylbenzene

Cat. No.: B7724291
CAS No.: 2980-86-1
M. Wt: 131.17 g/mol
InChI Key: FALDXOCRXXUAHJ-UHFFFAOYSA-N
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Description

1-Isocyano-2,3-dimethylbenzene, also known as 2,6-dimethylphenyl isocyanide, is an aromatic compound with the molecular formula C9H9N. It is characterized by the presence of an isocyanide group (-NC) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is known for its distinct chemical properties and has various applications in scientific research and industry .

Preparation Methods

1-Isocyano-2,3-dimethylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with chloroform and a base, such as potassium hydroxide, to form the corresponding isocyanide. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Isocyano-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Isocyano-2,3-dimethylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyano-2,3-dimethylbenzene involves covalent modification of essential metabolic enzymes. For instance, it can inhibit bacterial growth by targeting enzymes involved in fatty acid biosynthesis and the hexosamine pathway. The isocyanide group covalently binds to the active site cysteines of these enzymes, leading to functional inhibition and disruption of metabolic processes .

Comparison with Similar Compounds

1-Isocyano-2,3-dimethylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-isocyano-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALDXOCRXXUAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+]#[C-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305997
Record name 1-Isocyano-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-86-1
Record name 1-Isocyano-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2980-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isocyano-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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